molecular formula C8H20Si B1293383 Tetraethylsilane CAS No. 631-36-7

Tetraethylsilane

Cat. No.: B1293383
CAS No.: 631-36-7
M. Wt: 144.33 g/mol
InChI Key: VCZQFJFZMMALHB-UHFFFAOYSA-N
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Description

Tetraethylsilane is an organosilicon compound with the chemical formula Si(C₂H₅)₄ It is a colorless liquid that is chemically and thermally stable

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylsilane can be synthesized through the reaction of silicon tetrachloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_2\text{H}_5\text{)}_4 + 4 \text{MgBrCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the direct synthesis method, which involves the reaction of silicon with ethyl chloride in the presence of a catalyst. This method is efficient and yields high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetraethylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) and other silicon-containing compounds.

    Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of aldehydes and ketones.

    Substitution: this compound can undergo substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Triethylsilane is often used as a reducing agent in the presence of catalysts such as palladium or platinum.

    Substitution: Halogenated compounds and strong acids are typically used for substitution reactions.

Major Products:

    Oxidation: Silicon dioxide (SiO₂)

    Reduction: Corresponding alcohols from aldehydes and ketones

    Substitution: Various organosilicon compounds depending on the substituents used

Scientific Research Applications

Tetraethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reducing agent in organic synthesis.

    Biology: this compound derivatives are studied for their potential use as insecticidal agents.

    Medicine: Research is ongoing into the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.

    Industry: It is used in the production of silicon carbide films through chemical vapor deposition and as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of tetraethylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to ethyl groups. The silicon atom can form bonds with other elements, allowing this compound to act as a reducing agent, a precursor for other compounds, and a participant in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Tetramethylsilane (Si(CH₃)₄): Similar in structure but with methyl groups instead of ethyl groups. It is commonly used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

    Triethylsilane (Si(C₂H₅)₃H): Contains three ethyl groups and one hydrogen atom. It is used as a reducing agent in organic synthesis.

    Tetraethoxysilane (Si(OC₂H₅)₄): Contains ethoxy groups instead of ethyl groups. It is used as a precursor for silicon dioxide in the semiconductor industry.

Uniqueness: Tetraethylsilane is unique due to its specific combination of ethyl groups bonded to a silicon atom, which imparts distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from organic synthesis to industrial processes.

Properties

IUPAC Name

tetraethylsilane
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InChI

InChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQFJFZMMALHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20Si
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060891
Record name Silane, tetraethyl-
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Molecular Weight

144.33 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetraethylsilane
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Vapor Pressure

5.0 [mmHg]
Record name Tetraethylsilane
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CAS No.

631-36-7
Record name Tetraethylsilane
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Record name Silane, tetraethyl-
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Record name Silane, tetraethyl-
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Record name Tetraethylsilane
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Synthesis routes and methods I

Procedure details

In a reactor were placed bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.05 mmol), allyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 80° C. in a nitrogen atmosphere, triethylsilane (Et3SiH)(5 mmol) was added thereto over one hour, and a reaction was conducted at 80° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that allyltriethylsilane was produced in a yield of 54% and tetraethylsilane was by-produced in a yield of 5%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
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20 mmol
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5 mmol
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Reaction Step Four
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3 mL
Type
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Reaction Step Six
Yield
5%

Synthesis routes and methods II

Procedure details

In a reactor were placed triethylsilane (Et3SiH) (5 mmol), di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml), and a reaction was conducted at 40° C. in a nitrogen atmosphere for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 20%, and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 9% and 14%, respectively.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reactor were placed di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2 (0.05 mmol), vinyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 40° C. in a nitrogen atmosphere, triethylsilane (Et3SiH) (5 mmol) was added thereto over one hour, and a reaction was carried out at 40° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that vinyltriethylsilane was produced in a yield of 36% and tetraethylsilane and acetic ester of triethylsilanol were by-produced in yields of 7% and 12%, respectively.
[Compound]
Name
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylsilane
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Tetraethylsilane
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Tetraethylsilane
Reactant of Route 4
Tetraethylsilane
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Tetraethylsilane
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Tetraethylsilane
Customer
Q & A

Q1: What is the molecular formula and weight of tetraethylsilane?

A1: this compound has a molecular formula of Si(C₂H₅)₄ and a molecular weight of 144.33 g/mol. []

Q2: What spectroscopic techniques are helpful in characterizing this compound?

A2: Several spectroscopic techniques can be used, including:

  • NMR Spectroscopy: Provides information about the structure and environment of hydrogen atoms in the molecule. For instance, an exact solution of the spin Hamiltonian for the ethyl group in this compound was calculated and compared with its experimental NMR spectra. []
  • Infrared Spectroscopy (IR): Helps identify functional groups and chemical bonds present in the molecule. [, ]
  • Raman Spectroscopy: Complementary to IR, provides information about molecular vibrations and rotations. []
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon and carbon in the molecule and derived materials like a-SiC:H films. []
  • Photoelectron Spectroscopy: Useful for studying the electronic structure of this compound. []

Q3: What are the primary decomposition pathways of this compound at high temperatures?

A3: Thermal decomposition of this compound, investigated up to 1330 K using flash pyrolysis coupled with vacuum ultraviolet photoionization mass spectrometry, revealed two main pathways:

  1. Si-C bond fission: This is the dominant pathway, leading to the formation of triethylsilyl (SiEt3) and ethyl radicals. []
  2. β-Hydride elimination: This pathway becomes significant at lower temperatures and involves the loss of a hydrogen atom from the beta carbon, producing HSiEt2. []

Q4: How does the temperature influence the competition between β-hydride elimination and Si-C bond fission in this compound decomposition?

A4: At lower temperatures, β-hydride elimination is favored, leading to the formation of HSiEt2. As the temperature increases, Si-C bond fission becomes the dominant pathway, producing SiEt3 and ethyl radicals. []

Q5: What are some secondary reaction products observed during this compound pyrolysis and their proposed formation mechanisms?

A5: Secondary reactions, particularly those involving the triethylsilyl radical, yield products like:

  • EtHSi═CH2 (m/z = 72): Formed through further decomposition of the primary products. []
  • H2SiEt (m/z = 59) and SiH3 (m/z = 31): Formed through various rearrangement and decomposition reactions involving the primary products. []

Q6: How does this compound cation dissociate in a low-pressure environment?

A6: Zero-pressure thermal-radiation-induced dissociation (ZTRID) studies of this compound cations in a FT-ICR mass spectrometer revealed that they dissociate by cleaving an ethyl group from the silicon. This process occurs on a time scale of seconds and is strongly temperature-dependent. []

Q7: What are some applications of this compound in materials science?

A7: this compound serves as a precursor for:

  • Silicon Carbide (SiC) Thin Films: It acts as a safe organosilane source for depositing SiC films on Si(111) substrates via chemical vapor deposition (CVD). [, , , ]
  • Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Films: Used as a single-source precursor in remote hydrogen microwave plasma CVD for producing a-SiC:H films. []
  • Silicon Nanocrystals: this compound, alongside trioctylamine, can be used to synthesize oxidation-resistant Si nanocrystals through thermal or gold-induced decomposition. []

Q8: How does this compound contribute to the growth of high-quality SiC films?

A8: The use of this compound in SiC film growth requires careful control of process parameters:

  • Carbon Control: The high C/Si ratio in this compound necessitates controlling its flow rate during CVD to prevent excess carbon incorporation in the SiC film. [, ]
  • Void Prevention: Adjusting the flow rate and heating time of this compound helps prevent void formation at the SiC/Si interface, leading to smoother and higher-quality films. []

Q9: Can this compound be used to create silicon-rich SiC films?

A9: Yes, this compound decomposition at 900-1000°C produces silicon-rich SiC materials with a silicon content greater than 60%. Further enrichment can be achieved by introducing small amounts of silane during the process. []

Q10: What role does this compound play in the development of fiber optic sensors?

A10: this compound, in conjunction with phenyltriethoxysilane, is used to create hybrid phenyl-silica xerogel films. These films, when affixed to optical fibers, function as sensing elements for detecting n-hexane. []

Q11: How is computational chemistry used to understand this compound properties?

A11:

  • Density Functional Theory (DFT): DFT calculations help model the electronic structure of this compound and understand its bonding characteristics. [, ]
  • Transition State Theory: Used in conjunction with DFT to investigate the kinetics and mechanisms of this compound decomposition, specifically the competition between β-hydride elimination and bond homolysis. []
  • Molecular Dynamics Simulations: Employed to study the behavior of this compound in various environments, such as its interaction with other molecules in binary mixtures. []

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